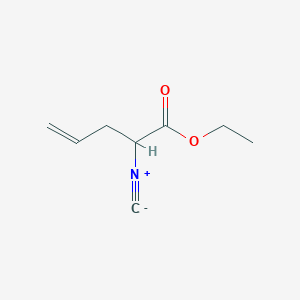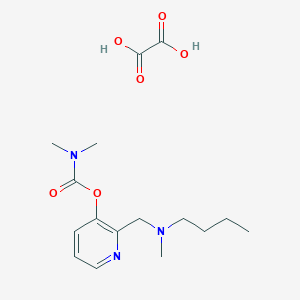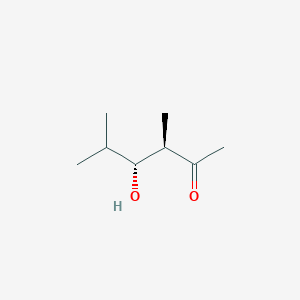
(3R,4R)-4-Hydroxy-3,5-dimethylhexan-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(3R,4R)-4-Hydroxy-3,5-dimethylhexan-2-one is a chiral molecule that is commonly known as pinacolone. It is a colorless liquid that has a sweet odor and is soluble in water. Pinacolone is an important compound in organic chemistry and is widely used in the synthesis of various chemicals.
Wirkmechanismus
The mechanism of action of pinacolone is not well understood. However, it is believed to act as a nucleophile in various reactions. Pinacolone can undergo nucleophilic addition reactions with carbonyl compounds, resulting in the formation of alcohols. It can also undergo nucleophilic substitution reactions with alkyl halides, resulting in the formation of ketones.
Biochemical and Physiological Effects:
Pinacolone is not known to have any significant biochemical or physiological effects. It is not toxic and is considered safe for use in laboratory experiments. However, it should be handled with care as it is flammable and can cause skin and eye irritation.
Vorteile Und Einschränkungen Für Laborexperimente
Pinacolone is a useful compound for laboratory experiments due to its versatility and ease of synthesis. It is readily available and can be synthesized using simple techniques. However, it has some limitations. Pinacolone is not very stable and can decompose over time. It is also highly reactive and can react with other compounds in the laboratory, leading to unwanted side reactions.
Zukünftige Richtungen
There are several future directions for research on pinacolone. One area of interest is the development of new synthetic methods for pinacolone. Researchers are also interested in exploring the use of pinacolone in the synthesis of new pharmaceuticals and agrochemicals. Another area of interest is the study of the mechanism of action of pinacolone and its reactivity with other compounds. Finally, researchers are interested in exploring the potential applications of pinacolone in the production of polymers, resins, and plastics.
Conclusion:
In conclusion, (3R,4R)-4-Hydroxy-3,5-dimethylhexan-2-one, also known as pinacolone, is an important compound in organic chemistry. It is widely used in the synthesis of various chemicals and has several potential applications in the production of polymers, resins, and plastics. Pinacolone is a versatile and useful compound for laboratory experiments, but it has some limitations. Future research on pinacolone will focus on developing new synthetic methods, exploring its potential applications, and studying its mechanism of action.
Synthesemethoden
Pinacolone can be synthesized by the acid-catalyzed rearrangement of pinacol. Pinacol is a diol that is obtained by the reduction of acetone. The rearrangement of pinacol involves the migration of one of the hydroxyl groups to the adjacent carbon atom, resulting in the formation of pinacolone. The reaction is usually carried out in the presence of an acid catalyst such as sulfuric acid or hydrochloric acid.
Wissenschaftliche Forschungsanwendungen
Pinacolone is a versatile compound that is widely used in organic synthesis. It is used as a solvent, reagent, and intermediate in the synthesis of various chemicals. Pinacolone is used in the synthesis of pharmaceuticals, agrochemicals, fragrances, and flavors. It is also used in the production of polymers, resins, and plastics.
Eigenschaften
CAS-Nummer |
167937-63-5 |
|---|---|
Molekularformel |
C8H16O2 |
Molekulargewicht |
144.21 g/mol |
IUPAC-Name |
(3R,4R)-4-hydroxy-3,5-dimethylhexan-2-one |
InChI |
InChI=1S/C8H16O2/c1-5(2)8(10)6(3)7(4)9/h5-6,8,10H,1-4H3/t6-,8+/m0/s1 |
InChI-Schlüssel |
BNHMGUBZKOAJCU-POYBYMJQSA-N |
Isomerische SMILES |
C[C@H]([C@@H](C(C)C)O)C(=O)C |
SMILES |
CC(C)C(C(C)C(=O)C)O |
Kanonische SMILES |
CC(C)C(C(C)C(=O)C)O |
Synonyme |
2-Hexanone, 4-hydroxy-3,5-dimethyl-, [R-(R*,R*)]- (9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



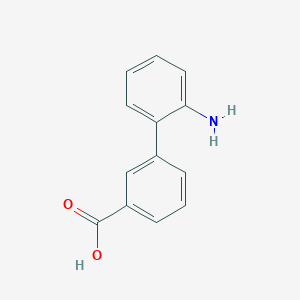
![(2R,4R)-5-[2-[2-[2-(3-Methoxyphenyl)ethyl]phenoxy]ethyl]-1-methyl-3-pyrrolidinol hydrochloride](/img/structure/B62156.png)
![[4-[(4-Amino-1-methyl-2,6-dioxo-3-phenylpyrimidin-5-yl)carbamoyl]phenyl] acetate](/img/structure/B62158.png)
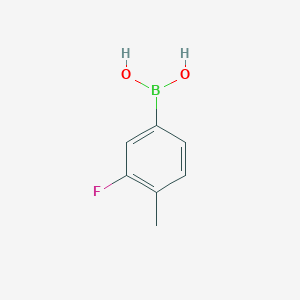
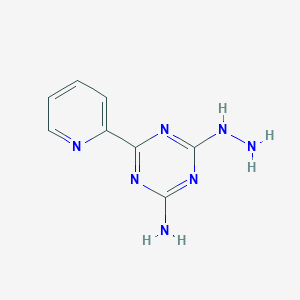
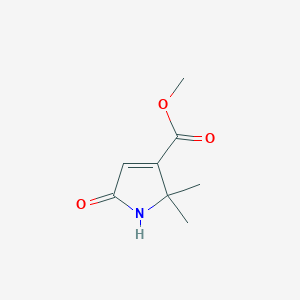
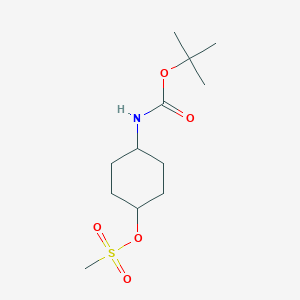
![2-Hydroxy-2-[(4-nitrobenzoyl)amino]acetic acid](/img/structure/B62168.png)
![(1R,4R)-2-(3-Methyl-1,2,4-oxadiazol-5-YL)-2,5-diazabicyclo[2.2.1]heptane](/img/structure/B62175.png)



